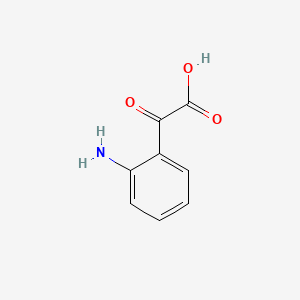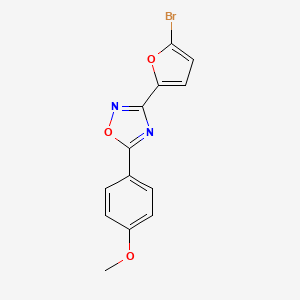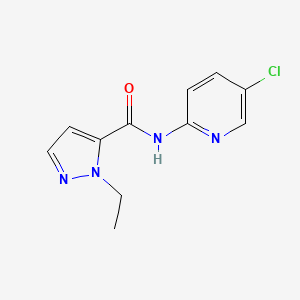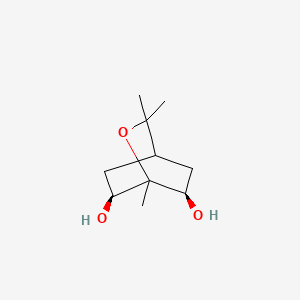![molecular formula C21H21N3O4S B1226602 N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B1226602.png)
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide is a ring assembly and a member of pyrazoles.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Research on synthetic compounds, including various small molecules, has been directed toward combating fungal pathogens affecting agriculture. For instance, a study reviews the efficacy of different synthetic compounds against Fusarium oxysporum, a fungus causing Bayoud disease in date palms. This research emphasizes the need for targeted molecules with specific antifungal pharmacophore sites, suggesting a potential area of application for complex compounds like N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide in developing antifungal agents (Kaddouri et al., 2022).
Environmental Persistence and Toxicity
The environmental fate and behavior of organic compounds, including their degradation products, are critical for assessing ecological risks. Studies have examined the occurrence and stability of various compounds, such as parabens and brominated flame retardants, in aquatic environments. These investigations provide insight into the persistence, potential toxicity, and environmental impact of synthetic chemicals, which is relevant for evaluating the ecological footprint of new synthetic compounds (Haman et al., 2015).
Drug Synthesis and Pharmaceutical Impurities
The synthesis of pharmaceutical compounds and the analysis of their impurities are significant for drug development and safety. Research focusing on novel synthesis methods and the characterization of impurities in drugs like proton pump inhibitors highlights the importance of understanding the chemical pathways and potential by-products in the synthesis of complex molecules, which could relate to the synthesis and safety evaluation of compounds like this compound (Saini et al., 2019).
Antioxidant Activity Analysis
The determination of antioxidant activity is crucial for assessing the potential health benefits of new compounds. A review of analytical methods used in determining antioxidant activity could provide a framework for evaluating the antioxidant properties of complex synthetic compounds, suggesting another area of research application for this compound (Munteanu & Apetrei, 2021).
Propriétés
Formule moléculaire |
C21H21N3O4S |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C21H21N3O4S/c1-13-7-6-9-18(14(13)2)24-20(16-11-29(26,27)12-17(16)23-24)22-21(25)15-8-4-5-10-19(15)28-3/h4-10H,11-12H2,1-3H3,(H,22,25) |
Clé InChI |
GHWBFHGCWMTBRS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC=C4OC)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide](/img/structure/B1226520.png)


![2-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B1226525.png)
![N-[5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-thiazolyl]-4-chlorobenzamide](/img/structure/B1226526.png)
![5-(4-Chlorobenzoyl)-2-[(Z)-(dimethylamino)methylene]-3-oxo-2,3-dihydropyrrolo[2,1-b]thiazole-7-carboxylic acid methyl ester](/img/structure/B1226529.png)





![2-methyl-N-(3-methylphenyl)-3-imidazo[1,2-a]pyridinecarboxamide](/img/structure/B1226542.png)
